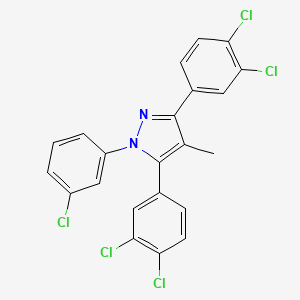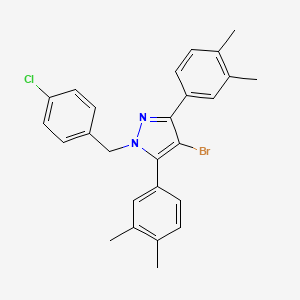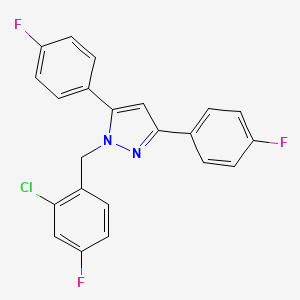![molecular formula C19H25F2N3O B10919993 N~1~-(1-Adamantyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide](/img/structure/B10919993.png)
N~1~-(1-Adamantyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-Adamantyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide is a complex organic compound characterized by its unique adamantyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-Adamantyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide typically involves multiple steps, starting with the preparation of the adamantyl and pyrazolyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the pyrazolyl group can be synthesized via cyclization reactions involving hydrazines and diketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity N1-(1-Adamantyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-Adamantyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield adamantyl ketones, while reduction could produce adamantyl alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N~1~-(1-Adamantyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-(1-Adamantyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound, while the pyrazolyl group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)acetamide: This compound shares the adamantyl group but lacks the pyrazolyl moiety, resulting in different chemical and biological properties.
N-(3,5-Dimethyl-1-adamantyl)acetamide: Similar in structure but with additional methyl groups, this compound exhibits distinct reactivity and applications.
N-(1-Adamantyl)trifluoroacetamide: The trifluoromethyl group in this compound imparts unique chemical properties compared to the difluoromethyl group in N1-(1-Adamantyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide.
Uniqueness
N~1~-(1-Adamantyl)-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[C]pyrazol-1(4H)-YL]acetamide is unique due to its combination of the adamantyl and pyrazolyl groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H25F2N3O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-[3-(difluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C19H25F2N3O/c20-18(21)17-14-2-1-3-15(14)24(23-17)10-16(25)22-19-7-11-4-12(8-19)6-13(5-11)9-19/h11-13,18H,1-10H2,(H,22,25) |
InChI Key |
IUMXUQIPCIOJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)F)CC(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10919917.png)
![2-[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10919926.png)
![{1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10919929.png)
![3-bromo-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10919931.png)
![N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10919938.png)
![N-(3-chloro-4-methoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919946.png)



![6-(4-methoxyphenyl)-1-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919967.png)
![2-[3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10919969.png)
![1-{[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10919976.png)
![3,6-dimethyl-N-[3-(morpholin-4-ylmethyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919981.png)
![Methyl 5-methyl-2-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10919982.png)
